molecular formula C5H8ClN B1664646 5-Chlorovaleronitrile CAS No. 6280-87-1

5-Chlorovaleronitrile

Cat. No.: B1664646
CAS No.: 6280-87-1
M. Wt: 117.58 g/mol
InChI Key: JSAWFGSXRPCFSW-UHFFFAOYSA-N
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Description

It is a colorless to slightly yellow liquid and is used as an intermediate in the synthesis of various chemicals . The compound is known for its applications in the pharmaceutical and agricultural industries.

Scientific Research Applications

5-Chlorovaleronitrile has a wide range of applications in scientific research:

Safety and Hazards

5-Chlorovaleronitrile is classified as acutely toxic, causing harm if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chlorovaleronitrile can be synthesized through the reaction of 1,4-dichlorobutane with sodium cyanide in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is typically carried out in water at a temperature range of 80-85°C for about 6 hours . The resulting product is then hydrolyzed in concentrated hydrochloric acid to form 5-chlorovaleric acid, which is subsequently reacted with thionyl chloride to yield 5-chlorovaleryl chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature and reaction times. The process includes the use of 1,4-dichlorobutane and sodium cyanide, followed by hydrolysis and chlorination steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chlorovaleronitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form 5-chlorovaleric acid.

    Oxidation and Reduction: It can undergo oxidation to form corresponding acids or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium cyanide, potassium hydroxide, and various amines.

    Hydrolysis: Concentrated hydrochloric acid is used for hydrolysis reactions.

    Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.

Major Products Formed

    5-Chlorovaleric Acid: Formed through hydrolysis.

    Amines: Formed through reduction reactions.

    Various Substituted Compounds: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Chlorovaleronitrile involves its interaction with specific molecular targets, leading to various biochemical effects. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s nitrile group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobutyronitrile
  • 5-Chlorovaleroyl Chloride
  • Methyl 5-chlorovalerate
  • Ethyl 5-bromovalerate

Uniqueness

5-Chlorovaleronitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous compounds. Its reactivity and functional groups make it particularly valuable in the pharmaceutical and agricultural industries .

Properties

IUPAC Name

5-chloropentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c6-4-2-1-3-5-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAWFGSXRPCFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211898
Record name 5-Chlorovaleronitrile
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Molecular Weight

117.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-87-1
Record name 5-Chloropentanenitrile
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Record name 5-Chlorovaleronitrile
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Record name 5-Chlorovaleronitrile
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Record name 5-Chlorovaleronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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